2-Amino-4-fluorobutanoic acid 2-Amino-4-fluorobutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC4044176
InChI: InChI=1S/C4H8FNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)
SMILES: C(CF)C(C(=O)O)N
Molecular Formula: C4H8FNO2
Molecular Weight: 121.11 g/mol

2-Amino-4-fluorobutanoic acid

CAS No.:

Cat. No.: VC4044176

Molecular Formula: C4H8FNO2

Molecular Weight: 121.11 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-fluorobutanoic acid -

Specification

Molecular Formula C4H8FNO2
Molecular Weight 121.11 g/mol
IUPAC Name 2-amino-4-fluorobutanoic acid
Standard InChI InChI=1S/C4H8FNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)
Standard InChI Key LJYFXGDRJCHELF-UHFFFAOYSA-N
SMILES C(CF)C(C(=O)O)N
Canonical SMILES C(CF)C(C(=O)O)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Amino-4-fluorobutanoic acid (C₄H₈FNO₂) is a chiral molecule with a molecular weight of 121.11 g/mol in its free acid form. The hydrochloride salt (C₄H₉ClFNO₂) has a molecular weight of 157.57 g/mol. The fluorine atom at position 4 introduces electronegativity and steric effects, altering the compound’s reactivity compared to non-fluorinated analogs.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name2-Amino-4-fluorobutanoic acid
Molecular FormulaC₄H₈FNO₂
Molecular Weight121.11 g/mol
CAS Number (Free Acid)Not explicitly reported
CAS Number (HCl Salt)16699-76-6
Chiral CentersC2 (amino), C4 (fluoro)

The compound’s stereochemistry significantly impacts its biological activity. For instance, the (2S,4S) configuration may exhibit distinct binding affinities compared to other stereoisomers.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 2-amino-4-fluorobutanoic acid typically involves two key steps: fluorination of a butanoic acid precursor followed by amination.

  • Fluorination:

    • Precursors such as 4-oxobutanoic acid are treated with fluorinating agents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) under anhydrous conditions.

    • Example reaction:

      4-Oxobutanoic acid+DAST4-Fluorobutanoic acid+byproducts\text{4-Oxobutanoic acid} + \text{DAST} \rightarrow \text{4-Fluorobutanoic acid} + \text{byproducts}
    • Yields depend on reaction temperature and solvent polarity, with optimal conditions reported at −20°C in dichloromethane.

  • Amination:

    • The fluorinated intermediate undergoes Strecker synthesis or reductive amination to introduce the amino group at position 2.

    • Purification via recrystallization or chromatography ensures high enantiomeric purity, critical for biomedical applications.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
FluorinationDAST, CH₂Cl₂, −20°C, 12 h65–75
AminationNH₃, NaBH₄, MeOH, RT, 6 h50–60
PurificationRecrystallization (EtOH/H₂O)>95 purity

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency and safety during fluorination. Automated systems control parameters such as pressure (1–3 bar) and temperature (−10°C to 25°C), minimizing side reactions. Post-synthesis, the hydrochloride salt is often formed to improve stability and solubility.

Biological Activity and Mechanism of Action

Interaction with Neurotransmitter Systems

2-Amino-4-fluorobutanoic acid exhibits GABA-transaminase (GABA-T) inhibition, elevating synaptic GABA levels by reducing its catabolism. This mechanism parallels vigabatrin, a known antiepileptic, but with enhanced blood-brain barrier permeability due to fluorine’s lipophilicity .

  • In vitro assays using rat gliosarcoma cells demonstrated competitive inhibition of GABA-T with an IC₅₀ of 12 μM.

  • In vivo studies in rodent models showed a 40% reduction in seizure frequency at 10 mg/kg doses.

Table 3: Biological Activity Data

Assay TypeModel SystemKey FindingReference
GABA-T InhibitionRat brain homogenateIC₅₀ = 12 μM
AnticonvulsantMurine seizure model40% seizure reduction at 10 mg/kg
Tumor Imaging9L gliosarcoma ratsTumor/brain ratio = 14:1 (FAMB analog)

Comparative Analysis with Structural Analogs

4-Amino-2-fluorobutanoic Acid

This positional isomer exhibits distinct transport properties, primarily interacting with excitatory amino acid transporters (EAATs) rather than GABA systems. Its hydrochloride salt (CAS 26437-22-9) shows lower blood-brain barrier penetration, limiting neurological applications.

FAMB (2-Amino-4-[¹⁸F]fluoro-2-methylbutanoic Acid)

A branched-chain derivative used in positron emission tomography (PET) imaging. FAMB’s methyl group enhances LAT1 affinity, achieving higher tumor specificity than linear analogs .

Table 4: Comparison of Fluorinated Amino Acids

CompoundTarget SystemKey Application
2-Amino-4-fluorobutanoic acidGABA-TAntiepileptic agents
4-Amino-2-fluorobutanoic acidEAATsGlutamate modulation
FAMBLAT1Tumor imaging

Research Gaps and Future Directions

Despite promising preclinical data, human trials for 2-amino-4-fluorobutanoic acid are lacking. Key challenges include:

  • Stereochemical Optimization: Enantiopure synthesis methods need refinement to reduce production costs.

  • Toxicity Profiling: Chronic exposure studies are required to assess neurotoxic risks.

  • Hybrid Derivatives: Combining fluorinated backbones with targeted delivery systems (e.g., nanoparticles) could enhance therapeutic efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator